molecular formula C9H10N2O B2888153 (E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime CAS No. 1071727-78-0

(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime

Cat. No.: B2888153
CAS No.: 1071727-78-0
M. Wt: 162.192
InChI Key: DLWKWZMJPJWODU-FLIBITNWSA-N
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Description

(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime is a bicyclic pyridine derivative characterized by a cyclopenta[b]pyridine core modified with an O-methyl oxime group. The (E)-configuration refers to the spatial arrangement of the oxime moiety, which influences its chemical reactivity and physical properties.

Properties

IUPAC Name

N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-11-8-5-4-7-3-2-6-10-9(7)8/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWKWZMJPJWODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CCC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes with 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as benzyl chloride . The reaction conditions often require the use of a base, such as triethylamine, and solvents like ethanol to facilitate the reaction and crystallization of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The cyclopenta[b]pyridine core provides structural stability and facilitates binding to specific molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Variants: (Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime

The (Z)-isomer (CAS 1071727-78-0) shares the same molecular formula (C₉H₁₀N₂O) but differs in the stereochemistry of the oxime group. Key distinctions include:

  • Purity : 96% (vs. unspecified for the (E)-isomer) .
  • Storage : Requires storage at 2–8°C, suggesting higher sensitivity to temperature compared to the (E)-form .
  • Commercial Availability : Supplied globally by multiple vendors, indicating broader accessibility .

Halogen-Substituted Derivatives

3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one
  • Molecular Formula: C₈H₆ClNO
  • Molecular Weight : 167.59 g/mol
  • Purity : ≥98% .
  • Key Difference : The chloro substituent at position 3 enhances electrophilicity, making it reactive in cross-coupling reactions.
2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one
  • Molecular Formula: C₈H₆BrNO
  • Molecular Weight : 212.04 g/mol
  • Hazard Profile : Classified with warnings (H302, H315, H319, H335) due to toxicity risks .
  • Application : Bromine’s leaving-group capability makes it useful in Suzuki-Miyaura couplings.

Core Structure Modifications

5H-Cyclopenta[c]pyridin-7(6H)-one Hydrochloride
  • Molecular Formula: C₈H₈ClNO
  • Molecular Weight : 169.61 g/mol
5H-Cyclopenta[b]pyridin-7(6H)-one (Parent Ketone)
  • Molecular Formula: C₈H₇NO
  • Molecular Weight : 133.15 g/mol
  • Role : Serves as the precursor for oxime derivatives. Lacks the oxime group, reducing hydrogen-bonding capacity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Notes
(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime O-methyl oxime (E) C₉H₁₀N₂O 162.19 - Stereospecific reactivity
(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime O-methyl oxime (Z) C₉H₁₀N₂O 162.19 96% Requires cold storage
3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one Cl at position 3 C₈H₆ClNO 167.59 ≥98% Electrophilic intermediate
2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one Br at position 2 C₈H₆BrNO 212.04 - Toxic; handle with care
5H-Cyclopenta[b]pyridin-7(6H)-one None (parent ketone) C₈H₇NO 133.15 - Baseline for derivatization

Biological Activity

(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime, a heterocyclic compound, has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and applications based on diverse sources.

Chemical Structure and Synthesis

The molecular formula of this compound is C9_9H10_{10}N2_2O, with a molecular weight of 162.19 g/mol. The compound features a cyclopenta[b]pyridine core with an O-methyl oxime functional group. Its synthesis typically involves the cyclization of precursors such as malononitrile and aldehydes under specific conditions, followed by alkylation processes to yield the final product.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The oxime group can form hydrogen bonds with active sites of these targets, potentially influencing their activity. The structural stability provided by the cyclopenta[b]pyridine core enhances its binding affinity to specific pathways.

Antiviral Activity

Recent studies have indicated that derivatives of cyclopenta[b]pyridine compounds exhibit significant antiviral properties. For instance, compounds structurally related to this compound have shown promising results against tobacco mosaic virus (TMV). One derivative demonstrated an inactivation effect of 51.1% at a concentration of 500 μg/mL, outperforming commercial antiviral agents like ribavirin .

Insecticidal and Fungicidal Properties

In addition to antiviral activity, related compounds have also been evaluated for their insecticidal and fungicidal properties. Certain derivatives exhibited high larvicidal efficacy against pests such as Plutella xylostella and demonstrated broad-spectrum fungicidal activities against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. For example, one compound achieved an inhibition ratio of 91.9% against Sclerotinia sclerotiorum at a concentration of 50 μg/mL .

Case Studies

  • Antiviral Efficacy : A study focused on the modification of cyclopenta[c]pyridine derivatives revealed that specific substitutions significantly enhanced their antiviral efficacy against TMV. The research highlighted the importance of structural modifications in optimizing biological activity .
  • Toxicological Assessments : Toxicity studies conducted on promising derivatives showed low toxicity levels in zebrafish models, indicating potential safety for agricultural applications .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
This compoundStructureAntiviral, insecticidal
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochlorideStructureAntitumor, protein kinase inhibition
Cyclopentanpyridine derivativesStructureVaried biological activities

This table illustrates that while many compounds share structural similarities, the specific functional groups and modifications in this compound contribute to its distinct biological profile.

Q & A

Basic Research Question

  • ¹H NMR : The (E)-isomer exhibits downfield shifts for protons near the oxime group due to reduced conjugation. For example, the cyclopentane C-H adjacent to the oxime shows a δ 3.2–3.5 ppm split in (E) vs. δ 2.8–3.0 ppm in (Z) .
  • IR : A strong C=N stretch at ~1630 cm⁻¹ (E) vs. ~1600 cm⁻¹ (Z) due to conjugation differences.
  • MS : Both isomers share the same molecular ion (e.g., [M+H]⁺ = 179.08), but fragmentation patterns differ; the (E)-isomer shows dominant loss of CH₃O (Δm/z = 31) .

Advanced Consideration : X-ray crystallography or NOESY NMR can resolve ambiguities. For example, NOE correlations between the oxime OCH₃ and pyridine protons confirm the (E)-configuration .

What strategies resolve contradictions in reported biological activities of cyclopenta[b]pyridine oximes?

Advanced Research Question
Discrepancies in bioactivity data (e.g., BET inhibition vs. CYP450 modulation) arise from structural nuances:

  • Case Study : BET protein inhibition (IC₅₀ < 1 µM) is observed in pyrrolo-pyridinones (), but cyclopenta[b]pyridine oximes may exhibit weaker affinity due to reduced planarity. Validate via competitive binding assays (e.g., TR-FRET) .
  • Data Harmonization : Use standardized assays (e.g., same cell lines, ATP concentrations) and control for metabolic stability. For example, liver microsome studies can clarify CYP450-mediated false positives .

How does the O-methyl oxime group influence the compound’s reactivity in transition-metal-catalyzed reactions?

Advanced Research Question
The oxime acts as a directing group in C–H activation:

  • Rh(III)-Catalyzed Annulation : The oxime’s N–O bond coordinates to Rh, enabling regioselective C–H functionalization at the pyridine’s β-position. Example: Coupling with alkynes to form fused heterocycles .
  • Limitations : Steric hindrance from the O-methyl group may reduce catalytic efficiency. Compare with tert-butyl oximes for improved yields .

What computational methods predict the compound’s pharmacokinetic (PK) properties?

Advanced Research Question

  • LogP and Solubility : Predict using QSAR models (e.g., SwissADME). Experimental LogP for analogs is ~1.97 (), suggesting moderate lipophilicity.
  • Metabolic Sites : CYP3A4-mediated O-demethylation is likely. Validate via molecular docking (AutoDock Vina) using CYP crystal structures (PDB: 4D75) .
  • Blood-Brain Barrier (BBB) Penetration : The compound’s MW (<400) and polar surface area (~60 Ų) suggest limited BBB penetration, aligning with neuroprotective agent design .

What analytical techniques quantify (E)-isomer purity in the presence of (Z)-contaminants?

Basic Research Question

  • HPLC : Use a chiral column (e.g., Chiralpak IA) with hexane/isopropanol (90:10) mobile phase. Retention times differ by 1.5–2.0 mins .
  • Data Interpretation : Calculate enantiomeric excess (ee) via peak area ratios. For >98% purity, ensure baseline separation and validate with spiked standards .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

  • Short-Term Stability : Stable at room temperature in inert atmospheres (N₂) for 6 months ().
  • Long-Term Degradation : Hydrolysis of the oxime to the parent ketone occurs in humid conditions (>60% RH). Store at 2–8°C with desiccants (silica gel) .
  • Light Sensitivity : UV-Vis studies show decomposition under direct UV light (λ = 254 nm). Use amber vials for storage .

What are the structural analogs of this compound with reported biological activities?

Advanced Research Question

CompoundStructureActivityReference
6-Methoxy-thieno[2,3-c]pyridin-7-oneThienopyridine coreAnticancer (IC₅₀ = 2.1 µM, HeLa)
1H-Pyrrolo[2,3-c]pyridin-7-onePyrrolo-pyridinoneBET inhibitor (IC₅₀ = 0.8 µM)
3-Chloro-5H-cyclopenta[b]pyridin-7-oneChlorinated analogCYP450 inhibitor (Ki = 4.3 µM)

How can reaction mechanisms for oxime formation be validated experimentally?

Advanced Research Question

  • Isotopic Labeling : Use ¹⁵N-hydroxylamine to track nitrogen incorporation into the oxime (MS/MS analysis).
  • Kinetic Studies : Monitor reaction progress via in situ IR. A linear free-energy relationship (LFER) plot confirms nucleophilic attack as the rate-determining step .

What safety precautions are required when handling this compound?

Basic Research Question

  • Hazard Data : Analogous brominated cyclopenta[b]pyridinones () show H302 (oral toxicity) and H315/H319 (skin/eye irritation).
  • Mitigation : Use PPE (gloves, goggles), work in fume hoods, and neutralize waste with 10% acetic acid before disposal .

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